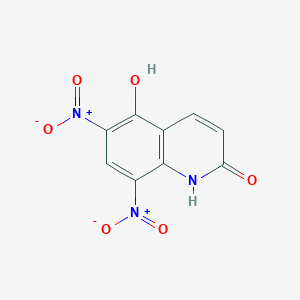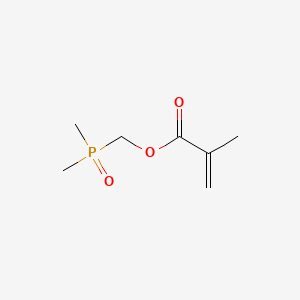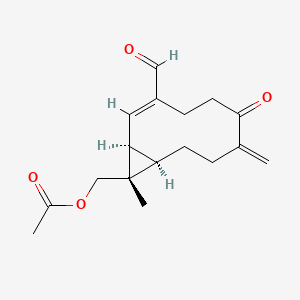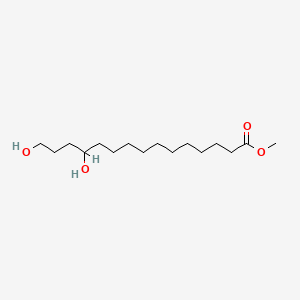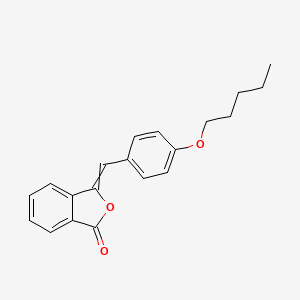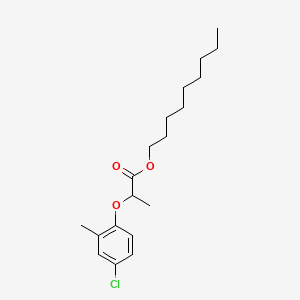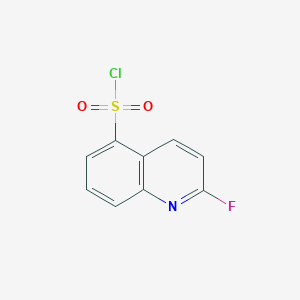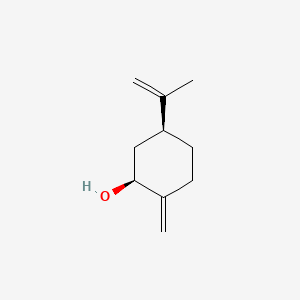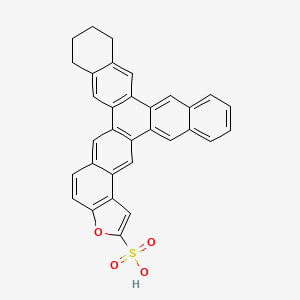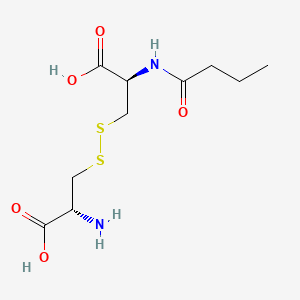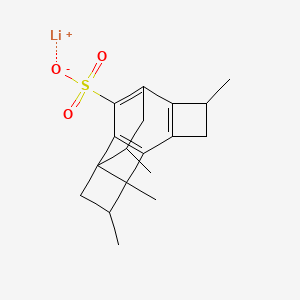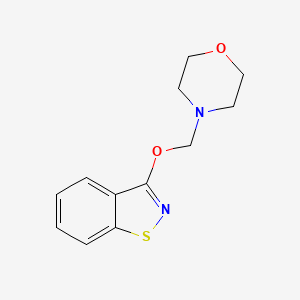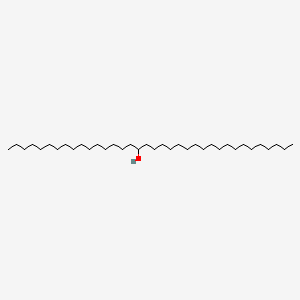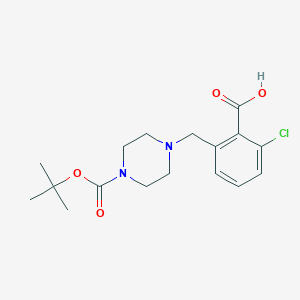
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Alkylation: The protected piperazine is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.
Coupling with Chlorobenzoic Acid: The alkylated piperazine is then coupled with 6-chlorobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.
Coupling Reactions: Reagents such as DCC and DMAP are used for coupling reactions to form amides or esters.
Major Products
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.
Deprotection Reactions: The major product is the free piperazine derivative.
Coupling Reactions: Products include amides or esters formed by coupling the carboxylic acid group with amines or alcohols.
Scientific Research Applications
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, leading to changes in their activity. The exact pathways and targets involved would depend on the specific derivative or conjugate being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: This compound is similar in structure but lacks the chlorobenzoic acid moiety.
4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid: This compound has a benzoic acid moiety but without the chlorine substitution.
Uniqueness
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid is unique due to the presence of both the tert-butoxycarbonyl-protected piperazine and the chlorobenzoic acid moiety. This combination allows for specific interactions and reactivity that are not observed in the similar compounds mentioned above.
Properties
Molecular Formula |
C17H23ClN2O4 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-chloro-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)11-12-5-4-6-13(18)14(12)15(21)22/h4-6H,7-11H2,1-3H3,(H,21,22) |
InChI Key |
ZIRZZSJOFPXFPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


